2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide
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Overview
Description
2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the thiadiazole ring.
Formamido Group Introduction: The formamido group can be introduced through formylation reactions using formic acid derivatives.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorophenyl)formamido]-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide: Similar structure with a different position of the methoxy group.
2-[(2-Chlorophenyl)formamido]-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The unique combination of functional groups and the specific arrangement of aromatic rings and the thiadiazole ring in 2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21ClN4O3S |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-chloro-N-[1-[[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-18-11-7-10-17(15-18)24-29-30-25(34-24)28-23(32)21(14-16-8-3-2-4-9-16)27-22(31)19-12-5-6-13-20(19)26/h2-13,15,21H,14H2,1H3,(H,27,31)(H,28,30,32) |
InChI Key |
GRZWXBJMUYFJNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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